molecular formula C17H13NO3S B11566631 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11566631
M. Wt: 311.4 g/mol
InChI Key: KBHWAKLTNNXQAT-UHFFFAOYSA-N
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Description

6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that combines the structural features of pyranoquinoline and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyranoquinoline core can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyranoquinoline core.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the field of materials science, the compound’s electronic properties could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The biological activity of 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is likely mediated through interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact mechanism would depend on the specific application and requires detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(thiophen-3-yl)-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: Lacks the methyl group at the 6-position.

    6-methyl-4-(furan-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of both the thiophene ring and the pyranoquinoline core in 6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione provides a unique combination of electronic and steric properties. This makes it particularly versatile for various applications in chemistry and materials science.

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

6-methyl-4-thiophen-3-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C17H13NO3S/c1-18-13-5-3-2-4-11(13)16-15(17(18)20)12(8-14(19)21-16)10-6-7-22-9-10/h2-7,9,12H,8H2,1H3

InChI Key

KBHWAKLTNNXQAT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CSC=C4

Origin of Product

United States

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